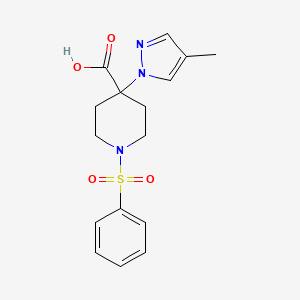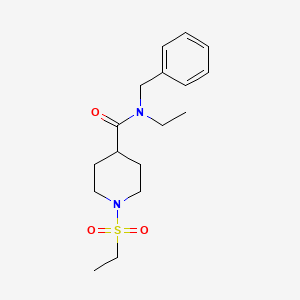
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, also known as BM212, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of furanones and has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone is not fully understood. However, studies have shown that 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. By inhibiting NF-κB activity, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Moreover, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone induces apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone is its wide range of biological activities. 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a potential candidate for the development of new drugs. Moreover, the synthesis method of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been optimized to yield high purity and high yield, making it suitable for large-scale production.
However, there are also some limitations to the use of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Moreover, the toxicity and pharmacokinetics of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone are not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone. One of the major future directions is to elucidate the mechanism of action of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone. Understanding the mechanism of action will provide insights into its biological activities and potential therapeutic applications. Moreover, further studies are needed to investigate the toxicity and pharmacokinetics of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, which will provide important information for the development of new drugs. Additionally, the antimicrobial activity of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone can be further explored to develop new antibiotics.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde and 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to yield 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone. This synthesis method has been optimized to yield high purity and high yield of 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. Studies have shown that 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, 5-(4-bromophenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone has been found to possess antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Propriétés
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-(pyridin-4-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-14-3-1-12(2-4-14)15-10-13(16(19)20-15)9-11-5-7-18-8-6-11/h1-10H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFNRSSLJAWRIT-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC=NC=C3)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C/C3=CC=NC=C3)/C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-5-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5379262.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)


![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)
![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)